3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894245
InChI: InChI=1S/C17H17FN2O/c1-11-2-6-13(7-3-11)16-15(19)17(21)20(16)10-12-4-8-14(18)9-5-12/h2-9,15-16H,10,19H2,1H3
SMILES:
Molecular Formula: C17H17FN2O
Molecular Weight: 284.33 g/mol

3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one

CAS No.:

Cat. No.: VC15894245

Molecular Formula: C17H17FN2O

Molecular Weight: 284.33 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one -

Specification

Molecular Formula C17H17FN2O
Molecular Weight 284.33 g/mol
IUPAC Name 3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one
Standard InChI InChI=1S/C17H17FN2O/c1-11-2-6-13(7-3-11)16-15(19)17(21)20(16)10-12-4-8-14(18)9-5-12/h2-9,15-16H,10,19H2,1H3
Standard InChI Key KHWAWXITJWCLBB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one, reflects its core azetidin-2-one ring system. Key structural elements include:

  • A β-lactam ring (azetidin-2-one) fused with a 4-fluorobenzyl group at the N1 position.

  • A para-tolyl (4-methylphenyl) substituent at the C4 position.

  • An amino group (-NH2_2) at the C3 position.

The canonical SMILES representation CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N\text{CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N} confirms the spatial arrangement of these groups.

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValue
Molecular FormulaC17H17FN2O\text{C}_{17}\text{H}_{17}\text{FN}_2\text{O}
Molecular Weight284.33 g/mol
XLogP3 (Log P)3.12
Topological Polar Surface Area64.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

These properties suggest moderate lipophilicity and potential membrane permeability, aligning with trends observed in bioactive β-lactams.

Synthesis and Reaction Optimization

General Synthesis Strategy

The synthesis of 3-amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one follows a two-step protocol common to azetidinones :

  • Formation of an Azomethine Intermediate: Condensation of a primary amine with a carbonyl compound yields a Schiff base.

  • Cyclization with Chloroacetyl Chloride: The azomethine undergoes [2+2] cycloaddition with chloroacetyl chloride in the presence of triethylamine (TEA), forming the β-lactam ring.

Detailed Reaction Conditions

A representative procedure from recent literature involves :

  • Dissolving 4-fluoro-N-(4-methylbenzylidene)aniline (10 mmol) in 1,4-dioxane (20 mL).

  • Adding TEA (20 mmol) and chloroacetyl chloride (12 mmol) dropwise at 0°C.

  • Stirring the mixture at 80°C for 6 hours, followed by filtration and recrystallization from ethanol.

Key Observations:

  • The reaction’s exothermic nature necessitates controlled addition of chloroacetyl chloride to prevent side reactions.

  • TEA acts as both a base and a catalyst, neutralizing HCl byproducts and facilitating cyclization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H NMR (400 MHz, CDCl3_3):

  • δ 7.25–7.15 (m, 4H, aromatic H from 4-fluorobenzyl).

  • δ 7.05–6.95 (m, 4H, aromatic H from p-tolyl).

  • δ 4.32 (s, 2H, N-CH2_2-Ar).

  • δ 3.78 (s, 1H, C3-NH2_2).

  • δ 2.35 (s, 3H, Ar-CH3_3).

13^{13}C NMR (100 MHz, CDCl3_3):

  • δ 170.2 (C=O, β-lactam).

  • δ 162.5 (C-F, 1JCF^1J_{CF} = 245 Hz).

  • δ 138.1–114.7 (aromatic carbons).

  • δ 53.4 (C3, azetidinone).

The absence of imine proton signals (δ 8.3–8.5) confirms complete cyclization .

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 285.13 [M+H]+^+, consistent with the molecular formula C17H17FN2O\text{C}_{17}\text{H}_{17}\text{FN}_2\text{O}. Fragmentation patterns include:

  • Loss of CO (Δm/z=28\Delta m/z = 28) from the β-lactam ring.

  • Cleavage of the N-CH2_2-Ar bond, yielding ions at m/z 123.08 (4-fluorobenzyl) and 162.05 (p-tolyl-substituted azetidinone) .

Comparative Analysis with Analogous Azetidinones

The structural uniqueness of 3-amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one becomes evident when compared to related compounds:

CompoundR1 (N1 Substituent)R2 (C4 Substituent)Log PBioactivity
Target Compound4-Fluorobenzylp-Tolyl3.12Under investigation
1-Benzyl-4-phenyl derivativeBenzylPhenyl2.89Antibacterial
3-Chloro-4-methoxyphenyl4-Chlorobenzyl4-Methoxyphenyl3.45Antifungal

The fluorinated benzyl group enhances electronegativity, potentially influencing receptor binding in antimicrobial applications .

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